molecular formula C14H17N5O2S B4692457 N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea

N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea

Cat. No. B4692457
M. Wt: 319.38 g/mol
InChI Key: OTDGAPNJVCRASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea is a chemical compound that has been the subject of scientific research due to its potential use in various applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea involves its ability to bind to metal ions such as copper and zinc. The binding of this compound to these metal ions results in a fluorescence signal, which can be detected using spectroscopic techniques. The exact mechanism of fluorescence quenching and enhancement by metal ions is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea have been studied in vitro. This compound has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for use in biological applications. Additionally, this compound has been shown to be able to cross the blood-brain barrier, making it a potential candidate for use in neuroimaging studies.

Advantages and Limitations for Lab Experiments

The advantages of N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea for lab experiments include its high selectivity and sensitivity towards metal ions such as copper and zinc, its low toxicity towards mammalian cells, and its ability to cross the blood-brain barrier. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential for interference with other fluorescent probes.

Future Directions

There are many future directions for the study of N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions such as iron and mercury is an area of ongoing research. Finally, the development of new applications for this compound in biological imaging and diagnostics is an exciting area for future research.

Scientific Research Applications

N-cyclopropyl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea has been studied for its potential use in various scientific research applications. One of the areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in analytical chemistry.

properties

IUPAC Name

1-cyclopropyl-3-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c22-14(15-9-1-2-9)16-10-3-4-11(13-12(10)17-21-18-13)19-5-7-20-8-6-19/h3-4,9H,1-2,5-8H2,(H2,15,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDGAPNJVCRASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NC2=CC=C(C3=NON=C23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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